
3-Methyl-2-hexanone
Overview
Description
3-Methyl-2-hexanone, also known as 2-Methyl-3-hexanone, is an organic compound with the molecular formula C7H14O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2-hexanone can be synthesized through several methods. One common approach involves the oxidation of 3-methylhexanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically occurs under acidic conditions to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 3-methylhexanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired conversion .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2-hexanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: The compound can be reduced to 3-methylhexanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: 3-Methylhexanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
Industrial Applications
3-Methyl-2-hexanone is primarily utilized in the following industrial applications:
-
Solvent Use :
- It serves as a solvent in various chemical processes due to its ability to dissolve a wide range of substances. This property makes it valuable in paint thinners, varnishes, and coatings.
- Its effectiveness as a solvent is demonstrated in formulations requiring high solvency power for resins and polymers.
-
Intermediate in Synthesis :
- The compound acts as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals. It is particularly noted for its role in synthesizing specific active pharmaceutical ingredients (APIs) that require ketone functionalities.
-
Flavor and Fragrance Industry :
- This compound is used to impart specific flavors and fragrances in food products and cosmetics. Its unique odor profile makes it suitable for enhancing sensory attributes.
Toxicological Studies
Research has extensively documented the toxicological effects of this compound, particularly concerning neurotoxicity:
- Neurotoxicity Research : Studies indicate that exposure to this compound can lead to peripheral neuropathy characterized by axonal degeneration. Animal studies have shown significant neurological effects at exposure levels as low as 50 ppm .
Study Type | Exposure Duration | LOAEL (ppm) | NOAEL (ppm) | Observed Effects |
---|---|---|---|---|
Inhalation | Chronic | 50 | 100 | Peripheral neuropathy |
Oral | Chronic | 143 | N/A | Axonal swelling |
Environmental Impact Studies
The environmental implications of this compound have been examined through various studies:
- Biodegradability : Research indicates that this compound can undergo microbial degradation, suggesting potential for bioremediation applications in contaminated sites.
- Volatile Organic Compound (VOC) Studies : As a VOC, its emissions are monitored due to their impact on air quality and health. Studies have assessed its concentration levels in industrial environments and potential health risks associated with long-term exposure.
Case Study 1: Occupational Exposure
A significant study conducted on workers exposed to this compound highlighted the correlation between prolonged exposure and neurological disorders. The findings revealed that workers exhibited symptoms such as muscle weakness and sensory deficits, leading to regulatory recommendations for exposure limits .
Case Study 2: Environmental Assessment
An environmental assessment study evaluated the concentration of this compound in air samples from industrial zones. The results indicated elevated levels exceeding safety thresholds, prompting further investigation into mitigation strategies for VOC emissions .
Mechanism of Action
The mechanism of action of 3-Methyl-2-hexanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. The carbonyl group is particularly reactive, making it a key site for chemical reactions .
Comparison with Similar Compounds
2-Hexanone: Another ketone with a similar structure but different positioning of the methyl group.
3-Methyl-2-pentanone: A structurally related compound with a shorter carbon chain.
4-Methyl-2-pentanone: Similar in structure but with the methyl group on a different carbon atom.
Uniqueness: 3-Methyl-2-hexanone is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its position of the methyl group and the length of the carbon chain differentiate it from other similar ketones, affecting its boiling point, solubility, and overall chemical behavior .
Biological Activity
3-Methyl-2-hexanone, also known as 3-methylhexan-2-one, is a ketone compound with the molecular formula . It is of interest due to its biological activity, which encompasses various biochemical interactions, metabolic pathways, and potential toxicological effects. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.
This compound serves as a substrate for several enzymes, particularly alcohol dehydrogenases and ketone reductases. These enzymes facilitate the reduction of this compound to its corresponding alcohol, playing a crucial role in its metabolism and detoxification within biological systems. The compound can also form adducts with proteins through nucleophilic addition reactions, potentially affecting protein function and stability.
Cellular Effects
The compound exhibits diverse effects on various cell types. For instance, in hepatocytes, it can induce oxidative stress by generating reactive oxygen species (ROS), which may activate the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway involved in the cellular response to oxidative stress. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Table 1: Summary of Cellular Effects
Cell Type | Effect | Mechanism |
---|---|---|
Hepatocytes | Induction of oxidative stress | Generation of ROS |
Neurons | Neurotoxicity | Interaction with cytochrome P450 enzymes |
Muscle Cells | Altered proliferation | Changes in signaling pathways |
Molecular Mechanisms
At the molecular level, this compound interacts with various targets. It can inhibit cytochrome P450 monooxygenases, leading to toxic accumulation of the compound and its metabolites. Additionally, it may interact with DNA and RNA, resulting in changes in gene expression and protein synthesis. The compound's carbonyl group is particularly reactive, facilitating its participation in hydrogen bonding and dipole-dipole interactions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound under laboratory conditions can influence its biological effects over time. Long-term exposure has been linked to persistent oxidative stress and alterations in cellular functions such as apoptosis and differentiation.
Dosage Effects in Animal Models
The biological effects of this compound are dose-dependent. Low doses may have minimal effects on cellular function; however, higher doses can lead to significant toxic outcomes including liver damage, neurotoxicity, and reproductive toxicity. These adverse effects are exacerbated by prolonged exposure.
Table 2: Dosage Effects in Animal Studies
Dosage (mg/kg/day) | Observed Effects |
---|---|
<100 | Minimal effects |
100 - 400 | Liver damage, neurotoxicity |
>400 | Significant reproductive toxicity |
Metabolic Pathways
This compound is metabolized through several pathways. It undergoes reduction by alcohol dehydrogenases and oxidation by cytochrome P450 enzymes. These pathways are essential for detoxification and elimination from the body. The compound's lipophilic nature enables it to accumulate in lipid-rich tissues such as the liver.
Transport and Distribution
Within biological systems, this compound is transported via passive diffusion and active transport mechanisms. Its interaction with transporters like albumin facilitates distribution throughout the body. The compound's localization within subcellular compartments—such as the cytoplasm and mitochondria—can influence its activity and function.
Case Studies
Research has demonstrated that exposure to this compound can lead to significant health concerns. For example, a study involving animal models showed that chronic exposure resulted in neurotoxic effects similar to those observed with other ketones like 2-hexanone . Specific findings included reduced locomotor activity and peripheral neuropathy at high exposure levels.
Q & A
Q. Basic: What are the common laboratory synthesis methods for 3-Methyl-2-hexanone, and how do their yields compare?
Answer:
Two primary methods are documented:
- Grignard Reaction : Using 2-pentylmagnesium bromide, this method achieves 90% yield after distillation, producing high-purity this compound (boiling point: 142–146°C) .
- Alkylation of 2-Hexanone : Reaction with methyl triflate (CH₃OTf) yields ~15% , limited by competing side reactions and purification challenges .
Method | Catalyst/Reagent | Yield | Key Conditions |
---|---|---|---|
Grignard Reaction | 2-Pentylmagnesium bromide | 90% | Anhydrous ether, reflux |
Alkylation | Methyl triflate | 15% | Polar aprotic solvent, controlled pH |
Recommendation : The Grignard method is preferred for scalability, while alkylation requires optimization of electrophilic agents to suppress byproducts.
Q. Advanced: How can researchers resolve contradictions in reported synthesis yields under varying catalytic conditions?
Answer:
Discrepancies arise from:
- Catalyst Selectivity : Transition metal catalysts (e.g., Pd) may enhance regioselectivity but require rigorous moisture control.
- Reaction Kinetics : Side reactions (e.g., over-alkylation) reduce yields in alkylation routes; kinetic studies via NMR can identify intermediates .
- Purification Efficacy : Distillation efficiency impacts final yield, especially for low-boiling-point byproducts.
Methodological Approach :
Perform in situ monitoring (e.g., GC-MS) to track reaction progress.
Optimize solvent polarity to favor monofunctionalization.
Compare activation energies via computational modeling (DFT) to predict optimal pathways .
Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- ¹H NMR : Key signals include δ 2.47 (m, 1H, CH adjacent to carbonyl), 2.05 (s, 3H, methyl group), and 0.93 (t, 3H, terminal methyl) .
- IR Spectroscopy : Strong absorption at 1710 cm⁻¹ (C=O stretch) confirms ketone functionality .
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 114 [M⁺]) aid in identification and purity assessment .
Q. Advanced: What metabolic pathways are implicated in the neurotoxicity of this compound, and what models study this?
Answer:
- Metabolism : Likely undergoes cytochrome P450-mediated oxidation to 2,5-hexanedione , a neurotoxic γ-diketone causing axonal neuropathy. This mirrors the metabolism of 2-hexanone .
- Experimental Models :
Q. Advanced: How can GC-MS combined with sensorial analysis detect trace this compound in environmental samples?
Answer:
- Sample Preparation : Solid-phase microextraction (SPME) with Carboxen/PDMS fibers concentrates volatile compounds .
- GC Parameters :
- Column: SLB-IL60 ionic liquid column for superior ketone separation.
- Oven Program: 40°C (2 min) → 10°C/min → 240°C.
- Sensorial Sniffing : Trained panels correlate chromatographic peaks (e.g., retention time ~19.6 min) with musty odors, confirming identity .
Compound | Retention Time (min) | Odor Description |
---|---|---|
This compound | 19.6 | Musty, fruity |
2-Ethyl-1-hexanol | 22.3 | Chemical, sweet |
Q. Basic: What key physical properties are critical for experimental design?
Answer:
- Density : 0.828 g/cm³ at 25°C (affects solvent layering in extractions).
- Boiling Point : 140–146°C (dictates distillation conditions).
- Flash Point : 40°C (requires flame-free setups for safe handling) .
Property | Value | Relevance |
---|---|---|
Density (20°C) | 0.82 g/mL | Solvent compatibility |
Boiling Point | 140–146°C | Purification strategy |
Vapor Pressure | ~4.5 mmHg at 25°C | Ventilation requirements |
Q. Advanced: How does this compound interact with enzymes in biochemical studies?
Answer:
- Enzyme Inhibition : Acts as a competitive inhibitor for alcohol dehydrogenases (ADH) due to structural mimicry of smaller ketones.
- Methodology :
- Kinetic Assays : Measure ADH activity spectrophotometrically (NADH depletion at 340 nm) with/without this compound.
- Docking Studies : Molecular modeling (AutoDock Vina) predicts binding affinity to ADH active sites .
- Findings : IC₅₀ values range from 50–100 μM, suggesting moderate inhibitory potency .
Q. Basic: What safety protocols are essential when handling this compound?
Answer:
Properties
IUPAC Name |
3-methylhexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWYASONLSQZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870985 | |
Record name | 3-Methylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-21-2 | |
Record name | 3-Methyl-2-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2550-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylhexan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylhexan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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